2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-4-23-15-14-19-18-12(21(14)6-5-16-15)8-17-13(22)7-11-9(2)20-24-10(11)3/h5-6H,4,7-8H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVBAYHSTNGTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=C(ON=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer drugs.
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways mediated by c-Met, leading to a decrease in cellular proliferation and survival.
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream pathways. These include the PI3K/AKT pathway, which is involved in cell survival and growth, and the MAPK/ERK pathway, which plays a role in cell proliferation. By inhibiting these pathways, the compound can effectively reduce the growth and survival of cancer cells.
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level.
Action Environment
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Key Functional Groups:
- Isosoxazole : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Triazole : A five-membered ring containing three nitrogen atoms.
- Acetamide : A functional group derived from acetic acid.
Research indicates that compounds with isoxazole and triazole moieties often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds with triazole structures have shown significant antibacterial and antifungal properties. For instance, derivatives with triazole rings are known to interfere with cell wall synthesis in bacteria and disrupt membrane integrity in fungi .
- Anticancer Properties : Some studies suggest that isoxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a study evaluating a series of triazole derivatives, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Cancer Cell Line Testing : An investigation into the anticancer effects of this compound demonstrated a dose-dependent reduction in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa), suggesting potential as an anticancer agent.
Potential Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
- Antimicrobial Agent : Its efficacy against bacterial and fungal pathogens positions it as a candidate for developing new antibiotics or antifungals.
- Anticancer Drug Development : The observed cytotoxic effects warrant further investigation into its use as a chemotherapeutic agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing isoxazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been synthesized and tested for their antibacterial and antifungal activities. A study highlighted that certain pyrazole derivatives demonstrated potent antimicrobial effects, suggesting that the incorporation of isoxazole and triazole groups could enhance these properties in related compounds .
Analgesic Effects
The analgesic activity of compounds featuring isoxazole and triazole structures has been documented. In vivo studies on related derivatives revealed promising analgesic effects, indicating that the target compound may also possess similar potential. The mechanisms through which these compounds exert analgesic effects are under investigation, with some studies focusing on their ability to modulate pain pathways .
Chemical Synthesis and Characterization
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide involves multi-step synthetic routes that typically include the formation of the isoxazole and triazole rings followed by acetamide linkage. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. SAR studies on similar compounds suggest that modifications to the isoxazole or triazole moieties can significantly influence biological activity. For example, variations in substituents on the triazole ring have been shown to enhance antimicrobial potency while maintaining low toxicity profiles .
Drug Development
Given the promising pharmacological activities associated with this compound class, further research is warranted to explore its potential as a lead compound in drug development. Investigations into its pharmacokinetics and bioavailability will be essential for assessing its viability as a therapeutic agent.
Mechanistic Studies
Future studies should also focus on elucidating the mechanisms of action for this compound and similar derivatives. Understanding how these compounds interact with biological targets can provide insights into their therapeutic potential and guide further modifications for improved efficacy.
Summary Table of Applications
Comparison with Similar Compounds
N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy) Acetamides
- Structure: Features a thiazolidinone ring and coumarin-linked acetamide.
- Synthesis : Involves condensation of hydrazides with mercaptoacetic acid under ZnCl₂ catalysis .
- Key Differences: Unlike the target compound, these derivatives lack the triazolopyrazine core and instead incorporate a thiazolidinone, which is associated with anti-inflammatory and antimicrobial activities. The coumarin moiety may enhance fluorescence properties, a feature absent in the target compound.
N3-Acyl-N5-Aryl-3,5-Diaminoindazole Analogues
- Structure : Indazole core with aryl and acyl substituents.
- Synthesis : Multi-step process involving trityl protection, hydrogenation, and coupling reactions .
- Key Differences: The indazole core differs from the triazolopyrazine in electronic and steric properties.
Isoxazole-Containing Compounds
4-Arylazo-3,5-Diaminoisoxazolines
- Structure: Isoxazole rings functionalized with azo and amino groups.
- Synthesis: Derived from arylhydrazono-mesoxalonitrile and hydroxylamine hydrochloride .
Triazole and Triazolopyrazine Derivatives
4-Amino-3,5-Bis(2,4-Dichlorophenoxy)-1,2,4-Triazole Derivatives
- Structure: Triazole core with dichlorophenoxy substituents.
- Synthesis : Condensation with substituted benzaldehydes under acidic conditions .
Preparation Methods
Formation of the Pyrazine Backbone
Ethyl 3-aminopyrazine-2-carboxylate serves as the starting material. Nitrosation with sodium nitrite in hydrochloric acid generates the diazonium salt, which undergoes cyclization upon heating to yieldtriazolo[4,3-a]pyrazine.
Ethoxy Substitution and Methylamine Functionalization
The 8-position of the triazolopyrazine is ethoxylated via nucleophilic aromatic substitution using sodium ethoxide in dimethylformamide (DMF) at 120°C. Following ethoxylation, the 3-position is brominated with N-bromosuccinimide (NBS) under radical initiation. The brominated intermediate is then subjected to a Gabriel synthesis, where phthalimide potassium is used to introduce the methylamine group. Hydrolysis with hydrazine releases the primary amine, yielding (8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methylamine.
Optimization Notes :
- Ethoxylation requires anhydrous conditions to prevent hydrolysis.
- Bromination selectivity is enhanced by using azobisisobutyronitrile (AIBN) as a radical initiator.
Acetamide Coupling via Carbodiimide-Mediated Activation
The final step involves coupling 2-(3,5-dimethylisoxazol-4-yl)acetic acid with (8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methylamine. This is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12–16 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexanes).
Critical Parameters :
Analytical Characterization and Validation
The synthesized compound is characterized by NMR, HPLC, and mass spectrometry:
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 6H, isoxazole-CH₃), 3.89 (q, J = 7.0 Hz, 2H, OCH₂), 4.55 (s, 2H, CH₂NH), 6.72 (s, 1H, triazolopyrazine-H).
- LC-MS : m/z 331.2 [M+H]⁺.
Purity Assessment :
Comparative Analysis of Synthetic Routes
Alternative methodologies include:
- Ullmann Coupling : Copper-catalyzed coupling of preformed fragments, though this method risks homo-coupling byproducts.
- Microwave-Assisted Synthesis : Reduces reaction time for the cyclization steps but requires specialized equipment.
Industrial-Scale Considerations
For large-scale production, the following adjustments are recommended:
- Replace DCM with toluene to improve safety and cost-efficiency.
- Use flow chemistry for the diazonium cyclization step to enhance reproducibility.
Q & A
Q. What are the critical considerations for synthesizing 2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide with high purity?
Synthesis of triazolo-pyrazine acetamide derivatives typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and amide coupling. Key factors include:
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products. For example, cyclization steps in related compounds necessitate reflux in ethanol or THF .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for heterocyclic intermediates .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) is critical to isolate pure products .
- Analytical validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 2.1–2.4 ppm for methyl groups) and LC-MS (m/z calculated for C₁₉H₂₂N₆O₃: 406.17) .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazolo-pyrazine derivatives?
Discrepancies in bioactivity data often arise from variations in assay conditions or structural modifications. Methodological strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to compare IC₅₀ values .
- Structure-activity relationship (SAR) analysis : Map functional group contributions (e.g., ethoxy vs. methoxy substituents at position 8) to activity .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
Advanced Research Questions
Q. What mechanistic insights explain the selective inhibition of kinase targets by this compound?
Triazolo-pyrazine acetamides often act as ATP-competitive kinase inhibitors. Key mechanisms include:
- Hydrophobic interactions : The dimethylisoxazole group occupies hydrophobic pockets in kinase active sites .
- Hydrogen bonding : The acetamide moiety forms H-bonds with catalytic lysine residues (e.g., K72 in EGFR) .
- Conformational flexibility : Ethoxy groups at position 8 enhance binding via induced-fit modulation .
Supporting data: In silico studies of analogous compounds show binding energies ≤ −8.5 kcal/mol to Aurora kinase A .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Optimization strategies include:
- Prodrug design : Introduce ester groups (e.g., acetylated hydroxyls) to improve oral bioavailability .
- Metabolic stability : Replace labile ethoxy groups with fluorine substituents to reduce CYP450-mediated oxidation .
- Solubility enhancement : Co-crystallize with cyclodextrins or use PEG-based formulations .
Experimental validation: Pharmacokinetic studies in rodents (Cₘₐₓ ≥ 1.2 µM, t₁/₂ ≥ 4.5 h) confirm improved bioavailability .
Methodological Challenges
Q. What advanced techniques are required to characterize degradation products under physiological conditions?
- LC-HRMS : Identify metabolites via accurate mass measurements (e.g., m/z shifts indicating hydroxylation or demethylation) .
- NMR-based stability studies : Monitor pH-dependent degradation (e.g., 7.4 vs. 2.0) using ¹H NMR .
- X-ray crystallography : Resolve structural changes in degradation byproducts (e.g., oxidation of the triazole ring) .
Q. How can conflicting cytotoxicity data across cell lines be reconciled?
- Cell line profiling : Compare IC₅₀ values in panels (e.g., NCI-60) to identify lineage-specific sensitivities .
- Apoptosis assays : Use Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
- Transcriptomic analysis : RNA-seq can reveal differential expression of drug efflux pumps (e.g., ABCB1) .
Synthesis Troubleshooting Guide
| Issue | Solution | Evidence |
|---|---|---|
| Low yield in cyclization step | Use anhydrous DMF, 70°C, N₂ atmosphere | |
| Impurities in final product | Gradient chromatography (5→20% MeOH in CH₂Cl₂) | |
| Unstable intermediates | Store at −20°C under argon |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
